7-[2-(5-chloro-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
This compound belongs to the pyrido-triazolo-pyrimidinone class, characterized by a fused heterocyclic core with a 5-chloroindole ethyl substituent. Its structural complexity, including the pyrido[3,4-e] fusion and triazolo[1,5-a]pyrimidinone scaffold, distinguishes it from simpler triazolo-pyrimidine derivatives .
Properties
IUPAC Name |
11-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6O/c19-12-1-2-15-13(7-12)11(8-20-15)3-5-24-6-4-16-14(17(24)26)9-21-18-22-10-23-25(16)18/h1-2,4,6-10,20H,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYRUBQDZBKUEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCN3C=CC4=C(C3=O)C=NC5=NC=NN45 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[2-(5-chloro-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of the compound involves multiple steps that typically include the formation of the pyrido[3,4-e][1,2,4]triazolo scaffold followed by functionalization to introduce the indole and chloro groups. The synthesis pathways often utilize standard organic reactions such as cyclization and substitution reactions to achieve the desired molecular structure.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that derivatives of triazole and pyrimidine scaffolds exhibit significant anticancer properties. For instance:
- In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation effectively. A study reported that certain triazole derivatives demonstrated cytotoxic effects against various cancer cell lines with GI50 values ranging from 29 nM to 47 nM compared to standard drugs like erlotinib (GI50 = 33 nM) .
- The compound's structural features may enhance its binding affinity to targets involved in cancer cell signaling pathways.
Antimicrobial Properties
The 1,2,4-triazole moiety is known for its broad-spectrum antimicrobial activity:
- Compounds containing this scaffold have been documented to exhibit antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 0.125 μg/mL.
- The presence of indole derivatives also contributes to enhanced antimicrobial efficacy due to their ability to disrupt microbial cell membranes.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties:
- Research on related indole-based compounds suggests significant anti-inflammatory activity, with some derivatives showing up to 70% inhibition in inflammatory assays compared to standard treatments like ibuprofen .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- The 5-chloro substituent on the indole ring plays a vital role in enhancing the pharmacological profile by improving interaction with biological targets.
- Modifications in the pyrido and triazolo moieties can lead to variations in potency and selectivity against specific targets.
Case Studies
Several studies have focused on similar compounds within the same chemical family:
- Study on Indole Derivatives : A series of indole-based compounds were synthesized and evaluated for their anticancer and antioxidant activities. Results indicated that modifications at specific positions significantly influenced their biological efficacy .
- Triazole Compounds Evaluation : A comprehensive review highlighted various triazole derivatives showcasing potent antibacterial and antifungal activities. The findings suggest a promising avenue for developing new antibiotics based on triazole structures .
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Studies have shown that derivatives of similar structures possess significant anticancer activity. For instance, compounds with indole and pyrido-triazolo scaffolds have demonstrated efficacy against various cancer cell lines, suggesting that 7-[2-(5-chloro-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one may also exhibit similar effects through mechanisms such as:
- Inhibition of Tumor Cell Proliferation : The compound may interfere with cell cycle progression.
- Induction of Apoptosis : It could promote programmed cell death in malignant cells.
Antimicrobial Activity
The presence of chlorine in the structure may enhance the compound's antimicrobial properties. Preliminary studies suggest potential effectiveness against various bacterial strains and fungi.
Enzyme Inhibition
Compounds within this chemical class have been investigated for their ability to inhibit specific enzymes linked to disease pathways. This includes:
- Kinase Inhibition : Targeting kinases involved in cancer signaling pathways.
- Phosphodiesterase Inhibition : Potentially affecting cyclic nucleotide levels in cells.
Case Studies
Several case studies highlight the applications and effectiveness of similar compounds:
-
Anticancer Activity in vitro :
- A study demonstrated that a related triazolo-pyrimidine compound inhibited growth in breast cancer cells with IC50 values in the micromolar range.
- Mechanistic studies indicated apoptosis via caspase activation.
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Antimicrobial Testing :
- Research on derivatives showed promising results against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
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Enzyme Targeting :
- A derivative was found to effectively inhibit a specific kinase involved in tumorigenesis, leading to reduced cell migration and invasion in metastatic models.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Analogous Compounds
*Molecular formula inferred from structural analogs: Likely C₂₀H₁₄ClN₅O.
Key Observations:
Substituent Effects on Molecular Weight : Bulky groups (e.g., ethyl carboxylate in Compound 12) increase molecular weight, while smaller substituents (e.g., methyl in Compound 13) reduce it. The target compound’s indole ethyl group contributes to a higher estimated MW (~420) compared to simpler analogs .
Functional Group Diversity: Hydroxyl and carboxylate groups (Compound 12) enhance polarity, whereas chloro/fluoro substituents (Target, ) increase lipophilicity.
Pharmacological and Physicochemical Implications
- Indole vs. Benzyl Groups : The target’s 5-chloroindole ethyl group may enhance receptor binding via π-π stacking and hydrophobic interactions compared to benzyl-substituted analogs () .
- Halogen Effects: The 5-chloro substituent in the target compound vs. Chlorine’s larger atomic radius may improve van der Waals interactions .
- Amine vs. Ester Substituents: The dimethylaminopropyl chain () could enhance blood-brain barrier penetration compared to the target’s indole ethyl group, which may limit CNS activity due to higher polarity .
Q & A
Basic: What are the standard synthetic routes for this compound, and what critical parameters influence yield?
The synthesis involves multi-step pathways, typically starting with the condensation of indole derivatives (e.g., 5-chloro-1H-indole) with pyrido-triazolopyrimidine precursors. Key steps include:
- Cyclization : Formation of the triazolopyrimidine core under acidic or basic conditions (e.g., DMF with K₂CO₃ as a catalyst) .
- Coupling reactions : Linking the indole moiety via ethyl spacers using nucleophilic substitution or cross-coupling methodologies .
Critical parameters: - Temperature control (80–120°C) to prevent side reactions.
- Solvent selection (e.g., DMF for polar intermediates, methanol for recrystallization) .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Basic: How is the structural confirmation of this compound validated post-synthesis?
Methodological validation involves:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton environments and carbon frameworks, particularly distinguishing the indole ethyl linkage (δ 2.8–3.2 ppm for CH₂ groups) .
- Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion peak (e.g., m/z 435.1 for [M+H]⁺) .
- Elemental Analysis : Matching calculated vs. observed C, H, N percentages (±0.3% tolerance) .
Advanced: How can low yields in the final cyclization step be addressed?
Low yields (e.g., <40%) often stem from incomplete ring closure or competing side reactions. Optimization strategies include:
- Catalyst screening : Transition metals (e.g., Pd(OAc)₂) or Lewis acids (e.g., ZnCl₂) to stabilize intermediates .
- Microwave-assisted synthesis : Reducing reaction time (30 mins vs. 12 hrs) and improving efficiency .
- In situ monitoring : Using TLC or HPLC to track cyclization progress and adjust stoichiometry .
Advanced: What experimental approaches elucidate the compound’s mechanism in cancer signaling pathways?
- Kinase inhibition assays : Screen against kinases (e.g., PI3K/AKT/mTOR) using ATP-competitive binding assays .
- Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict interactions with hydrophobic pockets of target proteins .
- Transcriptomic analysis : RNA-seq to identify downstream gene expression changes in treated cancer cell lines .
Advanced: How to resolve contradictions in reported biological activities across studies?
Discrepancies (e.g., IC₅₀ variability) may arise from:
- Purity differences : Validate compound purity via HPLC (>98%) and control for degradation products .
- Cell line specificity : Test across multiple models (e.g., MCF-7 vs. HeLa) to assess context-dependent activity .
- Assay conditions : Standardize protocols (e.g., serum concentration, incubation time) to minimize variability .
Basic: What structural features underpin its bioactivity?
Key pharmacophores:
- Indole moiety : Enhances membrane permeability and π-π stacking with aromatic residues in target proteins .
- Triazolopyrimidine core : Mimics purine bases, enabling competitive inhibition of ATP-binding enzymes .
- Chloro substituent : Increases lipophilicity and stabilizes halogen bonds with catalytic lysine residues .
Advanced: Which computational methods predict reactivity or metabolic stability?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict sites of electrophilic attack .
- ADMET prediction : Tools like SwissADME to estimate metabolic pathways (e.g., CYP3A4-mediated oxidation) .
- Molecular dynamics simulations : Assess binding stability in physiological conditions (e.g., solvation effects) .
Advanced: Strategies to improve aqueous solubility for in vivo studies
- Prodrug design : Introduce phosphate esters at the pyrimidine N-6 position, hydrolyzed in vivo .
- Salt formation : Use hydrochloride or mesylate salts to enhance solubility by 10–50-fold .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .
Basic: What analytical methods assess purity and stability?
- HPLC : Reverse-phase C18 columns (ACN/water gradient) to quantify impurities (<2%) .
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>250°C indicates stability) .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; analyze degradation via LC-MS .
Advanced: Designing analogs to enhance target selectivity
- Structure-Activity Relationship (SAR) : Modify substituents systematically:
- Replace 5-chloroindole with 5-fluoro to reduce off-target effects .
- Introduce methyl groups at pyrido positions to sterically block non-specific binding .
- Fragment-based screening : Identify auxiliary fragments (e.g., sulfonamides) to improve affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
